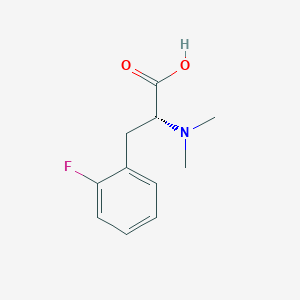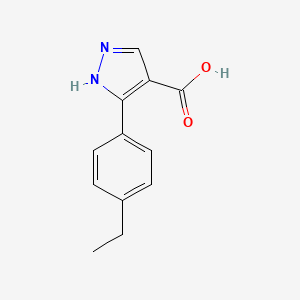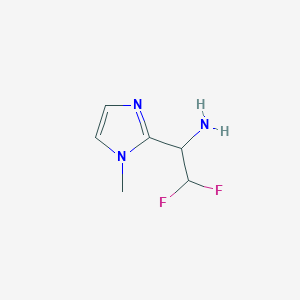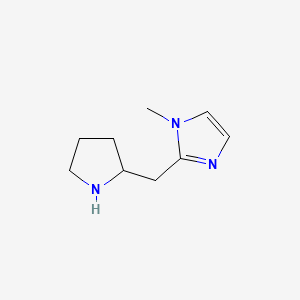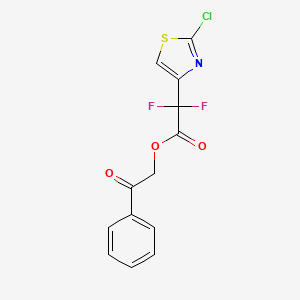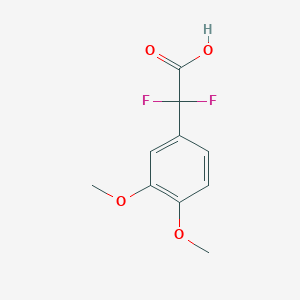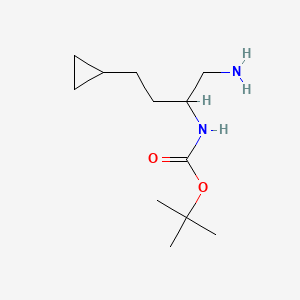
tert-Butyl (1-amino-4-cyclopropylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its use in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol to form the carbamate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: It can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex organic molecules. The stability of the carbamate group under various reaction conditions makes it an ideal choice for protecting amines during multi-step syntheses.
Biology: The compound is used in the study of enzyme mechanisms and protein structure. It can be used to modify amino acids and peptides, allowing researchers to investigate the role of specific functional groups in biological processes.
Medicine: In medicinal chemistry, the compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its ability to protect amines during chemical reactions is crucial for the development of new drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products. Its stability and ease of removal make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine and carbon dioxide.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate include other carbamate-protected amines such as:
tert-Butyl carbamate: A simpler carbamate that is used for similar purposes but lacks the cyclopropyl and butan-2-yl groups.
Carboxybenzyl (Cbz) carbamate: Another common protecting group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed under basic conditions, providing orthogonal protection strategies in peptide synthesis.
The uniqueness of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate lies in its specific structure, which provides additional steric hindrance and stability compared to simpler carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)7-6-9-4-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
XUJZLASAABIQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



